3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine
Overview
Description
Synthesis Analysis
The synthesis of “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could potentially involve the use of Tetrahydropyran (THP) rings, which are important motifs in natural products and medicinal chemistry programs . Several reviews on the synthesis of THP rings have been reported .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) could be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could be analyzed based on typical retrosynthetic disconnections . General mechanistic and stereochemical considerations for each disconnection are included .Scientific Research Applications
Synthesis and Characterization
- Aryloxy-6-bromo derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of bromo-substituted benzylamine derivatives in the development of new antibacterial agents (Prasad et al., 2006).
- A practical synthesis method for an orally active CCR5 antagonist, showcasing the relevance of tetrahydropyran-4-ylmethoxy benzylamine derivatives in therapeutic applications, particularly in the context of HIV-1 infection (Ikemoto et al., 2005).
- The synthesis of ring-substituted tetrahydropyran and tetrahydrofuran purine derivatives has been explored, with implications for improving specific biological functions, such as cytokinin activity in plant micropropagation (Szüčová et al., 2009).
Application in Drug Development and Biological Studies
- The diastereoselective synthesis of tetrahydropyranones via Prins cyclization, demonstrating the utility of bromo-substituted compounds in the synthesis of novel anticancer compounds (Bora et al., 2023).
- Studies on the synthesis of zinc phthalocyanine derivatives, which have high singlet oxygen quantum yields, highlight the potential of bromo-substituted benzylamine derivatives in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[3-bromo-4-(oxan-4-ylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIJGTOCAZCRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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